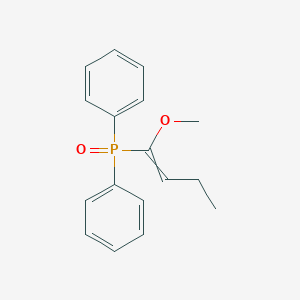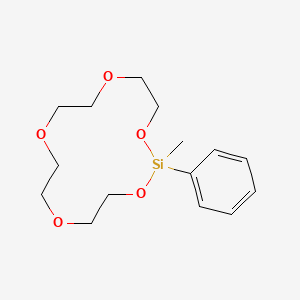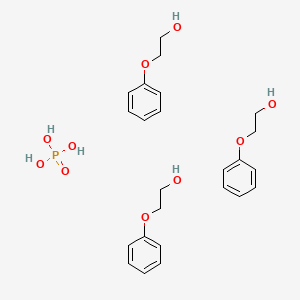
2-phenoxyethanol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethanol; phosphoric acid is a compound that combines 2-phenoxyethanol and phosphoric acid. 2-Phenoxyethanol is an organic compound with the formula C8H10O2, known for its use as a preservative and solvent in various industries . Phosphoric acid, on the other hand, is a mineral acid with the formula H3PO4, widely used in fertilizers, detergents, and food additives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenoxyethanol is typically synthesized by reacting phenol with ethylene oxide under high temperature and pressure conditions . The reaction can be represented as follows:
C6H5OH+C2H4O→C6H5OCH2CH2OH
Phosphoric acid is produced industrially by two main methods: the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the burning of elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the hydroxyl group.
Phosphoric acid can participate in acid-base reactions, forming phosphate salts and esters. It can also undergo condensation reactions to form polyphosphates .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium hydroxide (NaOH) can be used for nucleophilic substitution reactions.
Major Products
Oxidation of 2-Phenoxyethanol: Phenoxyacetic acid.
Condensation of Phosphoric Acid: Polyphosphates.
Applications De Recherche Scientifique
2-Phenoxyethanol; phosphoric acid has a wide range of applications in scientific research:
Mécanisme D'action
2-Phenoxyethanol exerts its effects primarily through its antibacterial properties. It disrupts the cell membrane of bacteria, leading to cell lysis and death . Phosphoric acid acts as a proton donor in acid-base reactions, facilitating various biochemical and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol monophenyl ether: Similar structure but lacks the phosphoric acid component.
Phenoxyacetic acid: An oxidation product of 2-phenoxyethanol.
Polyphosphates: Condensation products of phosphoric acid.
Uniqueness
2-Phenoxyethanol; phosphoric acid is unique due to its combined properties of both 2-phenoxyethanol and phosphoric acid. This combination allows it to serve multiple functions, such as acting as a preservative, solvent, and reagent in various applications .
Propriétés
Numéro CAS |
82574-51-4 |
|---|---|
Formule moléculaire |
C24H33O10P |
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
2-phenoxyethanol;phosphoric acid |
InChI |
InChI=1S/3C8H10O2.H3O4P/c3*9-6-7-10-8-4-2-1-3-5-8;1-5(2,3)4/h3*1-5,9H,6-7H2;(H3,1,2,3,4) |
Clé InChI |
BSJLXEZJATUSHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCO.C1=CC=C(C=C1)OCCO.C1=CC=C(C=C1)OCCO.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
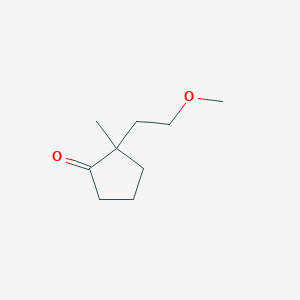


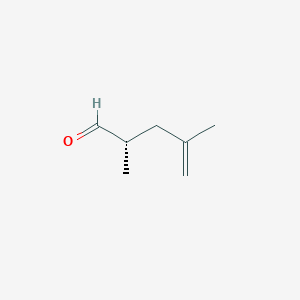
![5-([1,1'-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole](/img/structure/B14412881.png)
![1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14412885.png)
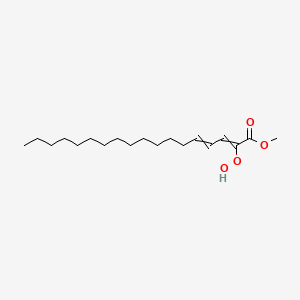
![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
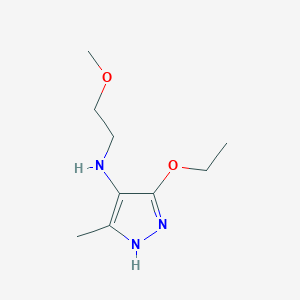
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
